4-Butoxy-3-fluorobenzoic acid
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Overview
Description
4-Butoxy-3-fluorobenzoic acid is an organic compound with the molecular formula C11H13FO3. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a butoxy group, and the hydrogen atom at the third position is replaced by a fluorine atom. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-3-fluorobenzoic acid typically involves the esterification of 3-fluorobenzoic acid with butanol, followed by hydrolysis. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid. The esterification reaction proceeds under reflux conditions, and the resulting ester is then hydrolyzed to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols and can be hydrolyzed back to the acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Esterification: Alcohols and strong acid catalysts like sulfuric acid.
Hydrolysis: Water and a base or acid catalyst.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Esterification: Esters of this compound.
Hydrolysis: this compound itself.
Scientific Research Applications
4-Butoxy-3-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical agents.
Chemical Research:
Mechanism of Action
The mechanism of action of 4-butoxy-3-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. The presence of the butoxy and fluorine groups can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
3-Fluorobenzoic Acid: Lacks the butoxy group, making it less hydrophobic.
4-Butoxybenzoic Acid: Lacks the fluorine atom, affecting its reactivity.
4-Fluorobenzoic Acid: Lacks the butoxy group, influencing its solubility and reactivity.
Uniqueness: 4-Butoxy-3-fluorobenzoic acid is unique due to the presence of both the butoxy and fluorine groups, which impart distinct chemical properties. The combination of these groups can enhance the compound’s reactivity and make it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
4-butoxy-3-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHZPEYGGUVQRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307009 |
Source
|
Record name | 4-Butoxy-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326-76-1 |
Source
|
Record name | 4-Butoxy-3-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxy-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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